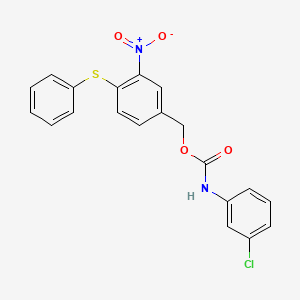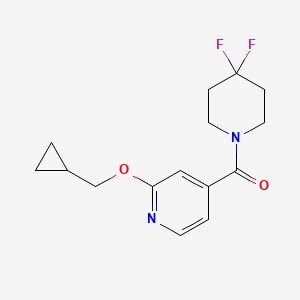
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone, also known as compound X, is a novel chemical entity that has recently gained attention in scientific research. This chemical compound has been synthesized using a specific method and has been found to have potential applications in various scientific fields.
Scientific Research Applications
Crystal and Molecular Structure Analysis
One study focuses on the structural analysis of a compound with a somewhat similar structure, illustrating the importance of X-ray diffraction (XRD) in determining crystal structures and understanding molecular interactions. The detailed analysis helps in understanding the compound's potential for further chemical modifications and applications in various fields, including pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into new pyridine derivatives, including those with complex structures similar to the compound , demonstrates significant antimicrobial activity against various strains of bacteria and fungi. These studies are crucial for developing new antimicrobial agents in response to growing antibiotic resistance (Patel, Agravat, & Shaikh, 2011).
Synthesis and Chemical Reactions
Several studies have been dedicated to the synthesis of novel compounds, including those related to "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone." These investigations explore different synthetic routes, chemical reactions, and the potential for these compounds to serve as intermediates in the production of other chemically and biologically active molecules. For example, research into the stereospecific synthesis of pyrrolidines and their diverse configurations demonstrates the complexity and versatility of chemical synthesis techniques (Oliveira Udry, Repetto, & Varela, 2014).
Selectivity and Efficiency in Catalysis
The development and application of catalysts for specific chemical reactions are another area of interest. Compounds with structures related to the query compound have been studied for their role as catalysts, showcasing the potential to enhance the selectivity and efficiency of chemical transformations. This research has implications for industrial processes, pharmaceutical synthesis, and the creation of environmentally friendly chemical reactions (Sammakia & Hurley, 2000).
Antifungal and Antibacterial Properties
The exploration of new compounds for their antimicrobial properties extends to the evaluation of antifungal and antibacterial activities. Studies on newly synthesized compounds reveal moderate to high activity against specific microbial strains, underscoring the potential for these compounds to contribute to the development of new therapeutic agents (Rusnac et al., 2020).
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)4-7-19(8-5-15)14(20)12-3-6-18-13(9-12)21-10-11-1-2-11/h3,6,9,11H,1-2,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKKGIWJPSJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)
![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
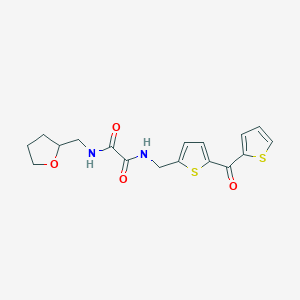
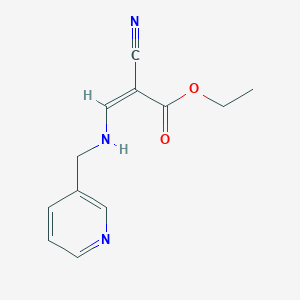
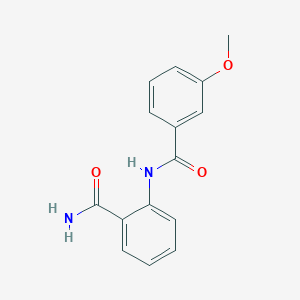
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)
![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)
![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)
![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)
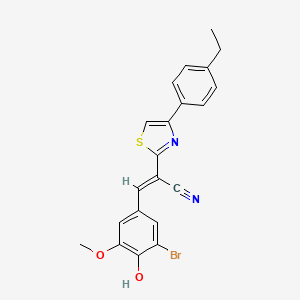
![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)
